molecular formula C7H9NS B1521623 2-(2-Thienyl)azetidine CAS No. 777886-76-7

2-(2-Thienyl)azetidine

Cat. No.: B1521623
CAS No.: 777886-76-7
M. Wt: 139.22 g/mol
InChI Key: ABDXALOYXTXLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Thienyl)azetidine is a heterocyclic organic compound featuring a fused structure of a thiophene ring and an azetidine ring

Synthetic Routes and Reaction Conditions:

  • Thiophene Derivatives: The synthesis of this compound often starts with thiophene derivatives. One common method involves the reaction of thiophene with appropriate halides under specific conditions.

  • Azetidine Formation: The azetidine ring can be formed through cyclization reactions. For instance, reacting a linear precursor with a suitable amine source under high temperatures and pressures can yield the azetidine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often using catalysts to improve reaction rates and selectivity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the azetidine ring to other functional groups, such as amines.

  • Substitution: Substitution reactions at the thiophene ring can introduce various substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

2-(2-Thienyl)azetidine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions.

  • Medicine: Potential medicinal applications include the development of new pharmaceuticals.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

2-(2-Thienyl)azetidine is unique due to its fused thiophene and azetidine rings. Similar compounds include:

  • 2-Thiopheneethanol: Contains a hydroxyl group attached to the thiophene ring.

  • Thiophene-2-carboxylic acid: Features a carboxylic acid group on the thiophene ring.

  • Azetidine derivatives: Other azetidine compounds with different substituents.

These compounds share structural similarities but differ in functional groups and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-thiophen-2-ylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDXALOYXTXLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655586
Record name 2-(Thiophen-2-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777886-76-7
Record name 2-(Thiophen-2-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Thienyl)azetidine
Reactant of Route 2
2-(2-Thienyl)azetidine
Reactant of Route 3
2-(2-Thienyl)azetidine
Reactant of Route 4
2-(2-Thienyl)azetidine
Reactant of Route 5
2-(2-Thienyl)azetidine
Reactant of Route 6
2-(2-Thienyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.